Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with ethyl 2-bromoacetate under basic conditions to form the thiazole-4-carboxylate core. This intermediate is then reacted with 6-(methylthio)benzo[d]thiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Benzothiazole: Another thiazole derivative with a wide range of applications in medicinal chemistry.
Thiazole-4-carboxylate: A related compound with similar structural features.
Uniqueness
Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate is unique due to the presence of both the methylthio and benzo[d]thiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S3/c1-3-19-12(18)10-7-21-13(16-10)17-14-15-9-5-4-8(20-2)6-11(9)22-14/h4-7H,3H2,1-2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGBWPMCMNMARX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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